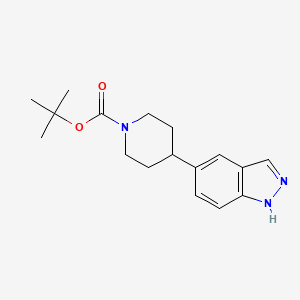

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

Description

Historical Context and Development

The development of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate emerges from the broader historical trajectory of indazole chemistry research spanning more than a century. Indazole derivatives were first systematically investigated by Emil Fischer in 1883, when he obtained indazole by heating ortho-hydrazine cinnamic acid. This foundational work established the chemical basis for understanding the bicyclic heteroaromatic nitrogen heterocycle that would later become central to numerous pharmaceutical applications.

The evolution of indazole-containing compounds gained significant momentum during the late 20th and early 21st centuries as researchers recognized the diverse biological activities associated with this scaffold. The specific development of piperidine-linked indazole derivatives represents a strategic approach to drug design, where the combination of two pharmacologically active ring systems creates opportunities for enhanced biological activity and improved pharmacokinetic properties. The tert-butyl carbamate protection group, commonly referred to as the Boc group, was introduced as a standard protecting group strategy that allows for selective chemical modifications while maintaining stability during synthetic procedures.

Contemporary research demonstrates that compounds featuring the 1H-indazol-5-yl substitution pattern have emerged as particularly valuable synthetic intermediates and bioactive molecules. The positioning of substituents at the 5-position of the indazole ring has been shown to influence both the chemical reactivity and biological activity of these compounds, making this specific derivative an important target for chemical investigation. The integration of piperidine rings into indazole-based structures reflects current trends in medicinal chemistry toward creating hybrid molecules that can interact with multiple biological targets.

Classification and Nomenclature

This compound belongs to the broader class of indazole-containing heterocyclic compounds, specifically categorized as a protected piperidine-indazole derivative. The systematic nomenclature reflects the compound's complex structural organization, where the International Union of Pure and Applied Chemistry naming convention precisely describes each component of the molecular architecture.

The chemical formula C₁₇H₂₃N₃O₂ indicates a molecular composition that includes seventeen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 301.38 grams per mole. The compound exists as a single tautomeric form, with the 1H-indazole configuration representing the thermodynamically favored arrangement where the nitrogen atom at position 1 bears the hydrogen substituent.

Table 1: Chemical Classification and Identifiers

The nomenclature system employed for this compound follows established conventions for complex heterocyclic structures. The "tert-butyl" designation refers to the tertiary butyl group attached through an ester linkage to the carboxylate functionality. The "4-(1H-indazol-5-yl)" portion indicates that the indazole ring system is attached at the 4-position of the piperidine ring, with the connection point being the 5-position of the indazole core. The "piperidine-1-carboxylate" segment describes the six-membered saturated nitrogen heterocycle bearing a carboxylate substituent at the nitrogen atom.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its position as both a valuable synthetic intermediate and a representative example of successful heterocyclic hybrid design. Research demonstrates that indazole derivatives display versatile biological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus properties. The incorporation of piperidine rings into indazole-based structures enhances conformational flexibility and provides additional sites for chemical modification.

Current investigations reveal that 1H-indazole represents a novel pharmacophore with demonstrated activity against indoleamine 2,3-dioxygenase 1, an enzyme identified as an important immune effector pathway in tumor cells. This discovery has positioned indazole-containing compounds as attractive targets for anticancer therapy development, with structure-activity relationship studies indicating that the 1H-indazole scaffold is necessary for biological activity. The specific substitution pattern found in this compound allows for systematic exploration of how different functional groups affect both chemical reactivity and biological performance.

The compound's role as a protected amine derivative makes it particularly valuable in multi-step synthetic sequences where selective deprotection and further functionalization are required. Research in Suzuki cross-coupling reactions has demonstrated that indazole derivatives bearing alkyl or acyl groups at nitrogen positions serve as suitable substrates for palladium-catalyzed reactions with various boronic acids. These synthetic capabilities position the compound as a versatile building block for accessing diverse molecular architectures with potential pharmaceutical applications.

Table 2: Research Applications and Synthetic Utility

Structural Positioning in Indazole-Containing Compounds

The structural organization of this compound represents a sophisticated approach to molecular design that combines multiple pharmacologically relevant structural elements. The indazole core exists in its most stable 1H-tautomeric form, where the hydrogen atom is positioned at the N-1 nitrogen, creating a bicyclic aromatic system that consists of a fused benzene and pyrazole ring. This configuration provides both aromatic stability and hydrogen-bonding capacity that are essential for biological activity.

The connection between the indazole and piperidine components occurs through a carbon-carbon bond linking the 5-position of the indazole ring to the 4-position of the piperidine ring. This attachment point is strategically important because substitution at the 5-position of indazole rings has been shown to significantly influence both chemical reactivity and biological activity. The piperidine ring adopts a chair conformation that provides conformational flexibility while maintaining the spatial orientation necessary for effective molecular recognition.

The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen serves multiple functions in the overall molecular architecture. Beyond its role as a synthetic protecting group, the Boc group contributes to the compound's solubility properties and provides steric bulk that can influence molecular conformations and intermolecular interactions. The ester linkage connecting the tert-butyl group to the carboxylate functionality creates a site that can be selectively modified under appropriate reaction conditions, allowing for systematic structural modifications.

Analysis of related indazole-piperidine hybrid compounds reveals that variations in substitution patterns and protecting groups can significantly affect both synthetic accessibility and biological activity. Research on 3-phenyl-1H-indazole derivatives has demonstrated broad anticandidal activity, with specific substituents like N,N-diethylcarboxamide groups showing enhanced activity against multiple Candida species. These findings suggest that the structural framework represented by this compound provides an excellent foundation for systematic optimization through chemical modification.

The positioning of this compound within the broader landscape of indazole-containing molecules reflects current trends toward hybrid drug design, where multiple pharmacophores are combined to create compounds with enhanced or novel biological activities. Patent literature indicates that indazole-piperidine combinations have been explored for various therapeutic applications, including calcitonin gene-related peptide receptor antagonism for migraine treatment. This broad utility demonstrates the versatility of the structural framework and suggests continued research interest in compounds sharing similar architectural features.

Properties

IUPAC Name |

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-15-14(10-13)11-18-19-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQNQVSRYRNKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678129 | |

| Record name | tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158767-08-8 | |

| Record name | tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving aryl hydrazones.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole core.

Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and neurological disorders.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, including kinases and G-protein coupled receptors . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound’s analogs differ in substituents on the indazole ring, piperidine modifications, and appended functional groups. Key examples include:

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): The nitro group in the parent compound enhances reactivity for subsequent reduction to an amine, a critical step in derivatization . Chlorine in the pyrazine analog improves metabolic stability but reduces yield due to steric hindrance . Amide-Linked Heterocycles: Isoxazole and pyrazine carboxamido groups (e.g., compounds in ) enhance binding to kinase ATP pockets, as seen in CDK9 and IPMK inhibitor studies . Bulkier Groups (Azetidine-carbonyl): The azetidine moiety in introduces conformational rigidity, favoring enantioselective catalysis.

Synthetic Challenges :

- Yield Variability : The chloro-pyrazine derivative (35.25% yield) highlights challenges in coupling sterically hindered substrates , whereas hydrogenation steps for amine derivatives achieve higher yields (81%) .

- Purity : HPLC purity exceeds 99% for most analogs, ensuring reliability in biological assays .

Biological Relevance :

Biological Activity

Introduction

Tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an indazole moiety. The general structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Antitumor Activity

Research has demonstrated that indazole-containing compounds exhibit significant antitumor activity. For instance, a study highlighted that derivatives of indazole showed potent inhibition against various cancer cell lines. The compound this compound was specifically noted for its ability to inhibit cell proliferation in models of colon cancer, showcasing an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell growth and proliferation. The compound's binding affinity to these targets is influenced by the presence of the indazole ring, which enhances its interaction with the active sites of kinases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indazole and piperidine moieties can significantly affect the biological activity of the compound. For example, variations in substituents at the 4-position of the indazole ring have been linked to changes in potency against cancer cell lines. Compounds with electron-withdrawing groups at this position generally exhibited enhanced activity .

Summary of Biological Activities

| Activity | IC50 Value (μM) | Cell Line | Reference |

|---|---|---|---|

| Antitumor | 0.64 | HCT116 (Colon Cancer) | |

| Kinase Inhibition | 0.4 | Various Cancer Lines | |

| ERK1/2 Activity | 20 | HT29 |

Comparison of Indazole Derivatives

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| This compound | 0.64 | PLK4 |

| Indazole Derivative A | 0.4 | Pim Kinases |

| Indazole Derivative B | 2.6–3.9 | CDC42 |

Case Study: In Vivo Efficacy

In a recent study, this compound was tested for its efficacy in vivo using mouse models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials aimed at evaluating the safety and efficacy of this compound in humans, particularly for those with resistant forms of cancer .

Q & A

What are the recommended synthetic routes for tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

Answer: The synthesis typically involves coupling indazole derivatives with piperidine intermediates. A common method uses tert-butyl chloroformate and a base (e.g., triethylamine) to form the carbamate group. Reaction optimization includes refluxing in dichloromethane or ethyl acetate and employing coupling agents (e.g., OXONE for sulfoxide formation). Temperature control (e.g., 0–25°C) and anhydrous conditions improve yields .

Which analytical methods are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton/carbon environments and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) and detects degradation products .

How can researchers address discrepancies in crystallographic data during structural determination?

Answer: Use SHELX software for iterative refinement of thermal displacement parameters and occupancy factors. Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities. Multi-disciplinary approaches, such as comparing XRD data with computational models (DFT), enhance accuracy .

What strategies mitigate decomposition risks under varying pH or temperature conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and buffers (pH 3–10) to identify degradation pathways .

- Storage: Use airtight containers under nitrogen at -20°C. Add stabilizers (e.g., BHT) to suppress oxidation .

- Monitoring: Regular HPLC checks detect early degradation .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

- Respiratory Protection: NIOSH-certified respirators (e.g., P95) for powder handling .

- Emergency Measures: Rinse skin/eyes for 15 minutes; seek medical attention for persistent irritation .

How does the electronic environment of the indazole moiety influence reactivity in cross-coupling reactions?

Answer: The indazole’s electron-withdrawing nature activates the C-3 position for nucleophilic substitution. Computational modeling (DFT) predicts charge distribution, guiding reaction design. Experimental validation via Suzuki-Miyaura coupling shows higher yields at C-3 compared to C-5 .

What are the storage recommendations to maintain stability over extended periods?

Answer:

- Conditions: Store in amber vials under nitrogen at -20°C; use desiccants (silica gel) to prevent moisture .

- Monitoring: Perform bi-monthly TLC/HPLC analyses to track purity .

How can conflicting bioactivity data from different assay conditions be reconciled?

Answer:

- Standardization: Use consistent cell lines (e.g., HEK293) and incubation times .

- Statistical Analysis: Apply ANOVA to identify assay-specific variables (e.g., solvent DMSO% differences) .

- Meta-Analysis: Aggregate data from multiple studies to distinguish assay artifacts from true bioactivity .

What computational tools are recommended for predicting interaction mechanisms with biological targets?

Answer:

- Docking Software (AutoDock Vina): Models binding modes with enzymes (e.g., kinases) .

- Molecular Dynamics Simulations (GROMACS): Predicts stability of ligand-protein complexes over time .

- Pharmacophore Modeling (MOE): Identifies critical interaction sites for structure-activity relationship (SAR) studies .

How can researchers validate the absence of genotoxicity in early-stage studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.